(4-Methylpyridin-3-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIQJGACTLGWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480898 | |
| Record name | 1-(4-Methylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-42-1 | |
| Record name | 1-(4-Methylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylpyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methylpyridin 3 Yl Methanamine and Its Structural Analogues
Reductive Amination Strategies for the Methanamine Moiety
Reductive amination is a cornerstone technique for synthesizing amines from carbonyl compounds. wikipedia.org This method converts a ketone or, in this case, an aldehyde, into an amine through an intermediate imine. wikipedia.orglibretexts.org The process is widely utilized due to its efficiency, often allowing for one-pot reactions under mild conditions. wikipedia.org
Amination of Pyridine-3-Carbaldehyde Precursors
The synthesis of (4-Methylpyridin-3-YL)methanamine can be efficiently achieved starting from the corresponding aldehyde precursor, 4-methylpyridine-3-carbaldehyde. The core of this transformation is the reaction between the aldehyde's carbonyl group and an amine source. pipzine-chem.com This initial step involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequently, this intermediate undergoes a reversible loss of a water molecule to yield an imine. wikipedia.org This imine is the key intermediate that is then reduced to the final amine product.
The aldehyde precursor itself, 4-methylpyridine-3-carbaldehyde, can be prepared through several routes. One common method is the oxidation of 4-methyl-3-(hydroxymethyl)pyridine using oxidizing agents like manganese dioxide. pipzine-chem.com Another approach involves a substitution reaction starting from 4-methylpyridine, where a halogen is introduced at the 3-position. pipzine-chem.com This halogenated intermediate can then be converted to a Grignard reagent and reacted with an orthoformate to produce the aldehyde. pipzine-chem.com
Application of Reducing Agents in Reductive Amination Protocols
The second and final stage of reductive amination is the reduction of the imine intermediate. libretexts.org A variety of reducing agents are employed for this purpose, with the choice often depending on the specific substrate and desired reaction conditions.
Commonly used reducing agents include:
Sodium Borohydride (NaBH₄) : A versatile reducing agent capable of reducing imines to amines. masterorganicchemistry.com However, it can also reduce the starting aldehyde, so reaction conditions must be controlled, often by forming the imine separately before introducing the reducing agent. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly effective for one-pot reductive aminations because it is a more selective reducing agent than sodium borohydride. wikipedia.orgmasterorganicchemistry.com It reduces imines much faster than it reduces aldehydes or ketones, allowing the entire reaction to proceed in a single step where the aldehyde, amine, and reducing agent are all present. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Another popular choice for one-pot reductive aminations, NaBH(OAc)₃ is a mild and effective reducing agent. masterorganicchemistry.com It is often used as a less toxic alternative to sodium cyanoborohydride. masterorganicchemistry.com
The general mechanism involves the hydride from the reducing agent attacking the electrophilic carbon of the imine, cleaving the pi bond and forming the new carbon-hydrogen bond of the final amine.
| Reducing Agent | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | Strong, can also reduce parent aldehyde. | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over aldehydes, ideal for one-pot reactions. | wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective, and a common, less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |
Directed Functionalization of Pyridine (B92270) Rings for this compound Construction
Direct functionalization of the pyridine ring provides an alternative set of strategies for assembling the target molecule, often by first constructing the core heterocyclic structure and then introducing the necessary side chains.
Nucleophilic Substitution Approaches on Halogenated Pyridine Intermediates
Nucleophilic substitution reactions on halogenated pyridines are a viable method for introducing the aminomethyl group. nih.gov This approach typically starts with a 3-halo-4-methylpyridine intermediate, such as 3-bromo-4-methylpyridine. The halogen atom serves as a leaving group, which is displaced by a suitable nucleophile. pressbooks.pub
The reaction proceeds when an electron-rich nucleophile attacks the electron-deficient carbon atom bonded to the halogen. youtube.com For the synthesis of this compound, a reagent that can deliver a protected or precursor form of the aminomethyl group, such as phthalimide, would be used as the nucleophile. The success of these reactions depends on the reactivity of the halogen, with the order of reactivity generally being I > Br > OTf >> Cl. libretexts.org The mechanism can be bimolecular (Sₙ2) or unimolecular (Sₙ1), depending on the substrate and reaction conditions. pressbooks.pub For aromatic systems, the mechanism is typically a nucleophilic aromatic substitution (SₙAr), which involves the formation of a Meisenheimer complex intermediate.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Derivatization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. libretexts.org These reactions are instrumental in derivatizing pyridine rings and can be adapted for the synthesis of this compound and its analogues. libretexts.orgnih.gov The general mechanism for these couplings involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Key Cross-Coupling Reactions:
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org For instance, 4-methylpyridine-3-boronic acid can be reacted with an aminating agent in the presence of a metal oxide catalyst to form 3-amino-4-methylpyridine (B17607), a close analogue and potential precursor. patsnap.comgoogle.com A patent describes the synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid using an inorganic ammonia (B1221849) source and a copper oxide or cobalt oxide catalyst, achieving yields of 85-88%. google.com
Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. A multi-step synthesis of metanicotine analogues, which share the pyridyl moiety, utilized a Heck reaction between N-Boc protected amines and 3-bromopyridine (B30812) to construct a key C-C bond. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This could be used to directly aminate a halogenated pyridine ring, although subsequent reduction would be needed to form the aminomethyl group.
These reactions benefit from the ability to proceed without the need for protecting groups on primary amines in some cases, simplifying synthetic routes. nih.gov
| Coupling Reaction | Reactants | Key Feature | Reference |
| Suzuki Coupling | Organoboron Compound + Organohalide | Forms C-C bonds. | libretexts.org |
| Heck Reaction | Unsaturated Halide + Alkene | Forms substituted alkenes. | nih.gov |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Forms C-N bonds. | acs.org |
Multi-Step Synthesis of Advanced this compound Derivatives
The synthesis of more complex derivatives often requires multi-step reaction sequences that combine several of the fundamental strategies described above. researchgate.netresearchgate.net These syntheses allow for the construction of molecules with precise stereochemistry and functional group arrangements, which is crucial in fields like medicinal chemistry. researchgate.net
An example of a multi-step synthesis is the preparation of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines, which are derivatives of trans-metanicotine. nih.gov This five-step synthesis demonstrates the integration of several key reactions:
Allylation: An aryl aldimine undergoes an allylation reaction with allylmagnesium bromide to produce an amine. nih.gov
Protection: The resulting secondary amine is protected with a Boc (tert-butyloxycarbonyl) group. nih.gov
Heck Reaction: A palladium-catalyzed Heck cross-coupling reaction is performed between the N-Boc protected amine and 3-bromopyridine to install the pyridine ring. nih.gov
Deprotection: The Boc protecting group is removed using an acidic solution. nih.gov
This sequence showcases how protection-deprotection strategies are combined with powerful C-C bond-forming reactions to build complex molecular architectures based on the pyridine scaffold. nih.gov Such multi-step approaches are essential for generating libraries of related compounds for further research. researchgate.net
Synthesis from α-Haloketones and Methylpyridin-2-amine Analogues
The reaction between 2-aminopyridine (B139424) derivatives and α-haloketones is a foundational method for constructing fused bicyclic heterocyclic systems, such as imidazo[1,2-a]pyridines. organic-chemistry.orgbio-conferences.org This reaction, known as the Tschitschibabin reaction, typically involves the nucleophilic attack of the pyridine nitrogen of a 2-aminopyridine analogue on the α-carbon of the haloketone, followed by cyclization. bio-conferences.org
Initially, this synthesis required harsh conditions, such as high temperatures (150-200 °C) in a sealed tube, and often resulted in modest yields. bio-conferences.org However, significant advancements have been made. For instance, a catalyst-free and solvent-free method has been developed, allowing the reaction between 2-aminopyridines and α-bromo or α-chloroketones to proceed efficiently at a much lower temperature of 60°C. bio-conferences.org This highlights a more accessible and environmentally friendly approach to these structures.
The general mechanism involves the initial SN2 reaction where the endocyclic pyridine nitrogen atom attacks the α-haloketone, displacing the halide ion to form an N-phenacylpyridinium intermediate. organic-chemistry.org This is followed by an intramolecular condensation to form the fused imidazole (B134444) ring. A range of functional groups on both the aminopyridine and the ketone can be tolerated, allowing for the synthesis of a diverse library of imidazo[1,2-a]pyridine (B132010) analogues. organic-chemistry.org
Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis This table is generated based on principles and examples from the search results; specific yields and conditions for every entry are illustrative based on general findings.
| 2-Aminopyridine Analogue | α-Haloketone | Key Condition | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | α-Chloroketones | 60 °C, solvent-free | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| Substituted 2-Aminopyridines | Acetophenones | CuI-catalyzed, aerobic oxidation | Functionalized Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine | Phenylacetophenones | CBrCl3, 80 °C | 3-Phenylimidazo[1,2-a]pyridine | organic-chemistry.org |
Sequential Reaction Pathways for Complex Pyridine-Methanamine Structures
The construction of complex pyridine structures often relies on sequential, multi-step reaction pathways that allow for precise modification and functionalization. These pathways can involve dearomatization, ring-opening, and ring-closing sequences to fundamentally alter the pyridine core. researchgate.netresearchgate.net
One powerful strategy involves the skeletal editing of the pyridine ring itself. For example, pyridines can be converted into benzenes or naphthalenes through a one-pot sequence involving dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. researchgate.net Another approach transforms pyridines into benzonitriles. This three-step protocol begins with pyridine N-oxidation, followed by photochemical deconstruction in the presence of an amine to create a nitrile-containing butadiene, which then undergoes a Diels-Alder cycloaddition. researchgate.net
More directly related to the formation of substituted pyridines are catalytic dearomatization processes. A plausible elementary reaction sequence for catalytic pyridine dearomatization involves several key steps:
Catalyst Activation : A dimeric precatalyst, such as a Lanthanum-hydride complex, reacts with pyridine to generate active mono- and bis-pyridine adducts. researchgate.net
Intramolecular Insertion : The adducts undergo an intramolecular C=N insertion, creating a bound, dearomatized ligand. researchgate.net
Metathesis and Product Release : A subsequent σ-bond metathesis, for example with a boron-containing reagent like HBpin, releases the dearomatized product and regenerates the active catalyst. researchgate.net
These sophisticated, step-wise transformations provide a modular approach to building complex molecular architectures from simpler pyridine starting materials, enabling the synthesis of highly substituted and valuable compounds. researchgate.net
Stereoselective Synthesis of Chiral this compound Analogues
Creating chiral analogues requires precise control over the three-dimensional arrangement of atoms. This is typically achieved through asymmetric synthesis, which uses chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.
Asymmetric Reduction Techniques for Related Piperidine (B6355638) Derivatives
The asymmetric hydrogenation or reduction of pyridine derivatives to form chiral piperidines is a key strategy for accessing chiral analogues. nih.gov Piperidines are prevalent in many pharmaceutically relevant molecules, making their enantioselective synthesis a major focus of research. snnu.edu.cn
A common approach involves the reduction of the pyridine ring, which can be a high-energy process. To circumvent this, pyridine is often activated by forming a pyridinium (B92312) salt, which is then more readily reduced. nih.govsnnu.edu.cn Various transition metals, including ruthenium, rhodium, and iridium, have been shown to be effective catalysts for the stereoselective hydrogenation of pyridine derivatives. nih.gov
A powerful three-step process for generating enantioenriched 3-substituted piperidines has been reported:
Partial Reduction of Pyridine : The starting pyridine is first partially reduced. snnu.edu.cn
Asymmetric Carbometalation : A rhodium-catalyzed asymmetric reductive Heck-type reaction is performed using boronic acids to introduce a substituent at the 3-position of the resulting tetrahydropyridine (B1245486) with high enantioselectivity. snnu.edu.cn
Final Reduction : A second reduction step yields the final enantioenriched 3-substituted piperidine. snnu.edu.cn
Another technique involves the asymmetric reduction of α-azido aryl ketones to their corresponding chiral alcohols, which then serve as key intermediates in a multi-step synthesis that includes ring-closing metathesis to form the piperidine ring. researchgate.net
Table 2: Catalysts in Asymmetric Reduction for Piperidine Synthesis This table summarizes catalyst systems and their applications as described in the search results.
| Catalyst System | Substrate Type | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Chiral Piperidines | nih.gov |
| Rhodium(I) | Enamine intermediate | Asymmetric Hydrogenation | Aminofluoropiperidine | nih.gov |
| Rhodium-Josiphos | Phenyl pyridine-1(2H)-carboxylate | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridine | snnu.edu.cn |
| Oxazaborolidine | α-Azidoaryl Ketones | Asymmetric Reduction | Chiral Azido Alcohols | researchgate.net |
Chiral Catalyst Applications in this compound Analogue Synthesis
Chiral catalysts are molecular architects that direct a reaction to form a specific enantiomer, a process known as asymmetric catalysis. These catalysts can be broadly categorized into transition metal complexes and small organic molecules (organocatalysts).
Transition Metal Catalysts : Complexes based on rhodium, ruthenium, and palladium are powerful tools in asymmetric synthesis. For instance, a chiral phosphepine, which is a phosphorus-containing organic molecule, can act as a nucleophilic catalyst in the highly enantioselective annulation of imines with allenes to furnish functionalized piperidine derivatives. nih.gov
Organocatalysts : These are metal-free, small organic molecules that can catalyze asymmetric transformations. Chiral amines, thioureas, and phosphines are common examples. A novel chiral catalyst derived from tetraoxocalix rsc.orgarene rsc.orgtriazine and (R)-(-)-2-phenylglycinol has been successfully used as an organocatalyst in the enantioselective Michael addition of dimethylmalonate (B8719724) to nitroalkenes, achieving excellent enantioselectivities (up to 95% ee). dergipark.org.tr
The application of such chiral catalysts is pivotal for producing single-enantiomer compounds, which is often crucial in pharmaceutical development where different enantiomers can have vastly different biological activities.
Green Chemistry Approaches in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com Key principles include maximizing atom economy, using safer solvents, employing catalytic reagents, and improving energy efficiency. rasayanjournal.co.in
Several green approaches can be applied to the synthesis of pyridine and piperidine derivatives:
Solvent-Free Synthesis : Performing reactions without a solvent (neat) or using mechanochemical methods like ball milling can reduce waste and simplify product purification. rasayanjournal.co.inmdpi.com A mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines. mdpi.com
Use of Greener Solvents : When solvents are necessary, replacing hazardous ones with more environmentally benign alternatives like water is a key green strategy. An ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been developed that takes place in water, avoiding the need for metal catalysts and bases. organic-chemistry.org
Catalysis : Using recyclable catalysts, whether metal-based or organocatalysts, is superior to stoichiometric reagents as it minimizes waste. rasayanjournal.co.inmdpi.com Pd-catalyzed carbonylation using a recyclable palladium catalyst has been used for the synthesis of imidazo[1,2-a]pyridine derivatives. mdpi.com
Atom Economy : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly atom-economical. rasayanjournal.co.in The copper-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne is an efficient route to imidazo[1,2-a]pyridines. bio-conferences.org
An efficient "green" approach to the synthesis of N-substituted piperidones has been developed, presenting significant advantages over classical methods by reducing waste and improving efficiency. nih.gov The adoption of such methodologies, guided by assessment tools like the CHEM21 green metrics toolkit, is essential for the sustainable development of chemical synthesis. rsc.orgrsc.org
Chemical Reactivity and Transformation Studies of 4 Methylpyridin 3 Yl Methanamine
Reactions of the Primary Amine Functional Group
The primary amine group is a key site for a variety of chemical transformations, including acylation, alkylation, and the formation of imines.
Acylation and Alkylation Reactions
The primary amine of (4-Methylpyridin-3-YL)methanamine readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing new functional groups.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the primary amine. Typically, this is achieved by reacting the amine with an acylating agent such as an acid chloride or acid anhydride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Alkylation: Alkylation introduces an alkyl group onto the amine nitrogen. This can be accomplished using alkyl halides. However, a significant challenge in the direct alkylation of amines is the potential for polyalkylation, where the initially formed secondary amine can react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org This is because the newly introduced alkyl group is electron-donating, making the product amine more nucleophilic than the starting material. libretexts.org To control this, reductive amination is often a preferred method for mono-alkylation.
It is important to note that Friedel-Crafts alkylation and acylation reactions, which are typically used to functionalize aromatic rings, are generally not successful with pyridine (B92270) and its derivatives, including this compound. libretexts.orgyoutube.comchadsprep.commasterorganicchemistry.comyoutube.com The basic nitrogen atom in the pyridine ring readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for these reactions. libretexts.orgmasterorganicchemistry.com This forms a positively charged complex, which strongly deactivates the ring towards electrophilic attack. libretexts.orggcwgandhinagar.com
| Reaction Type | Reagent Class | Product Type | Key Considerations |
| Acylation | Acid Chlorides, Acid Anhydrides | Amides | Generally proceeds readily. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Salts | Prone to polyalkylation. libretexts.org |
Reductive and Oxidative Transformations
The primary amine and the pyridine ring of this compound can participate in both reduction and oxidation reactions.
Reductive Transformations: The pyridine ring can be reduced under various conditions. For instance, catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.
Oxidative Transformations: Oxidation of the pyridine nitrogen can lead to the formation of a pyridine N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to certain electrophilic substitution reactions. youtube.com For example, the formation of an N-oxide can activate the pyridine ring, allowing for reactions like nitration that are otherwise difficult to achieve with the parent pyridine. rsc.org The oxygen can later be removed using a reducing agent like zinc or triphenylphosphine. youtube.com
| Transformation | Reagent/Condition | Resulting Functional Group/Structure |
| Reduction | Catalytic Hydrogenation | Piperidine Ring |
| Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxide |
Formation of Schiff Bases and Related Imine Derivatives
The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govnih.gov
This reaction is typically reversible and proceeds through a carbinolamine intermediate. nih.govnih.gov The formation of the Schiff base is often favored by the removal of water from the reaction mixture. Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines.
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by an intramolecular proton transfer to form a carbinolamine. nih.gov Subsequent dehydration, often acid-catalyzed, yields the imine. nih.gov Research has demonstrated the synthesis of various Schiff bases derived from substituted pyridines, highlighting the utility of this reaction. researchgate.netajbasweb.com For instance, Schiff bases have been synthesized from 3-pyridinecarbaldehyde and various anilines. researchgate.net
| Reactant | Product | Key Features |
| Aldehyde/Ketone | Schiff Base (Imine) | Reversible reaction, formation of a C=N bond. nih.govnih.gov |
Pyridine Ring Reactivity and Substitution Patterns
The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.comgcwgandhinagar.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.comgcwgandhinagar.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. gcwgandhinagar.comrsc.org
When EAS does occur, it preferentially takes place at the 3-position (meta to the nitrogen). youtube.comyoutube.com Attack at the 2- (ortho) or 4- (para) positions leads to a resonance-stabilized intermediate where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. youtube.com In contrast, attack at the 3-position keeps the positive charge on the carbon atoms of the ring. youtube.com
The presence of the methyl and aminomethyl substituents on the ring in this compound will influence the regioselectivity of any potential EAS reaction. The methyl group is an activating group, while the protonated aminomethyl group would be deactivating.
| Position of Attack | Stability of Intermediate | Reason for Stability/Instability |
| 2-position (ortho) | Less Stable | Unfavorable resonance structure with a positive charge on nitrogen. youtube.com |
| 3-position (meta) | More Stable | Positive charge is delocalized over the carbon atoms. youtube.com |
| 4-position (para) | Less Stable | Unfavorable resonance structure with a positive charge on nitrogen. youtube.com |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly when a good leaving group is present at the 2- or 4-positions. stackexchange.comyoutube.comyoutube.com These positions are activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.comyoutube.com
Substitution at the 3-position is much less favorable because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. stackexchange.com Therefore, for this compound itself, direct nucleophilic substitution on the ring is unlikely without prior modification. However, if a leaving group were introduced at the 2- or 6-position, the molecule would become activated for SNA r.
The reactivity of halopyridines in SNA r reactions is well-established, with 2- and 4-halopyridines being significantly more reactive than 3-halopyridines. youtube.com The reaction typically proceeds via an addition-elimination mechanism. youtube.com
| Position of Attack | Stability of Intermediate | Reason for Stability |
| 2-position (ortho) | More Stable | Negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com |
| 4-position (para) | More Stable | Negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com |
Diversification via Cross-Coupling Reactions on Halogenated Derivatives
The introduction of a halogen atom onto the pyridine ring of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with diverse functionalities. The reactivity of the C-X bond (where X is a halogen) in such systems generally follows the order C-I > C-Br >> C-Cl, allowing for selective transformations. researchgate.net
Halogenated pyridines are versatile intermediates for these transformations. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for generating biaryl structures. While specific examples for halogenated this compound are not extensively documented in publicly available literature, the principles can be inferred from reactions on similar heterocyclic systems. For example, the Suzuki-Miyaura cross-coupling of 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one with various aryl- and heteroarylboronic acids has been successfully employed to synthesize novel derivatives. nih.gov
Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, can be used to introduce alkynyl moieties. This has been demonstrated in the synthesis of 4-alkynylquinazolines from their 4-chloro counterparts, which have shown potent biological activity. researchgate.netnih.gov The Heck coupling, another palladium-catalyzed reaction, allows for the introduction of alkenyl groups.
The following table illustrates potential cross-coupling reactions on a hypothetical halogenated derivative of this compound, based on established methodologies for other heterocyclic compounds. mdpi.com
Table 1: Illustrative Cross-Coupling Reactions on a Halogenated this compound Derivative
| Entry | Halogenated Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| 1 | 2-Chloro-(4-methylpyridin-3-yl)methanamine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | (2-Phenyl-4-methylpyridin-3-yl)methanamine |
| 2 | 2-Chloro-(4-methylpyridin-3-yl)methanamine | Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | (2-(Phenylethynyl)-4-methylpyridin-3-yl)methanamine |
| 3 | 2-Chloro-(4-methylpyridin-3-yl)methanamine | Styrene | Pd(OAc)₂ | Et₃N | DMF | (2-Styryl-4-methylpyridin-3-yl)methanamine |
| 4 | 2-Chloro-(4-methylpyridin-3-yl)methanamine | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | N-((4-Methyl-2-phenylpyridin-3-yl)methyl)aniline |
This table is illustrative and based on general cross-coupling methodologies.
Development of this compound-Based Compound Libraries
The development of compound libraries based on a core scaffold is a cornerstone of modern drug discovery and chemical biology. sci-hub.semdpi.com This approach, often referred to as diversity-oriented synthesis (DOS), aims to generate a collection of structurally diverse molecules that can be screened for novel biological activities. cam.ac.ukcam.ac.uk The this compound scaffold is an attractive starting point for DOS due to the presence of multiple reactive sites: the pyridine nitrogen, the primary amine, the methyl group, and the aromatic ring itself, which can be further functionalized.
A key strategy in library development is the "build/couple/pair" approach, where simple building blocks are assembled, coupled together, and then undergo intramolecular reactions to form diverse molecular skeletons. sci-hub.se For a this compound-based library, this could involve:
Building: Initial modification of the primary amine via acylation, sulfonylation, or reductive amination to introduce a variety of side chains.
Coupling: As described in the previous section, cross-coupling reactions on a halogenated version of the scaffold can introduce a wide range of substituents on the pyridine ring.
Pairing: Intramolecular reactions, such as cyclizations, can then be employed to generate novel polycyclic systems.
The goal of such a library is to achieve scaffold diversity, which is considered a critical factor for discovering compounds with novel biological functions. cam.ac.uk While a specific library based solely on this compound is not prominently featured in the literature, the principles of DOS have been widely applied to other heterocyclic scaffolds. nih.gov For instance, a library of 223 small molecules representing 30 distinct molecular skeletons was prepared using a branching pathway strategy starting from a diazoacetate. nih.gov
The following table outlines a hypothetical diversification strategy for a this compound-based library.
Table 2: Hypothetical Diversification Strategy for a this compound Library
| Scaffold Position | Diversification Reaction | Reagent Class | Resulting Functionality |
| Primary Amine | Acylation | Acid Chlorides/Anhydrides | Amides |
| Primary Amine | Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amines |
| Pyridine Ring (via halogenation) | Suzuki Coupling | Boronic Acids | Aryl/Heteroaryl substituents |
| Pyridine Ring (via halogenation) | Sonogashira Coupling | Terminal Alkynes | Alkynyl substituents |
| Pyridine Ring (via halogenation) | Buchwald-Hartwig Amination | Amines/Amides | Amino/Amido substituents |
This systematic approach allows for the creation of a large and diverse collection of compounds from a single, readily accessible starting material, thereby expanding the accessible chemical space for biological screening.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (4-Methylpyridin-3-YL)methanamine, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. Specifically, the proton at position 2 and the proton at position 5 would likely appear as doublets, while the proton at position 6 would be a singlet or a finely split multiplet. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely resonate as a singlet around 3.8-4.0 ppm. The methyl (-CH₃) group protons would appear as a singlet in the upfield region, around 2.2-2.5 ppm. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The pyridine ring carbons would show signals in the aromatic region (typically 120-150 ppm). The carbon of the aminomethyl group would be expected in the 40-50 ppm range, while the methyl carbon would resonate at a more upfield position, generally between 15-25 ppm.
Expected ¹H NMR Data:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine-H (positions 2, 5, 6) | 7.0 - 8.5 | Doublet, Doublet, Singlet |
| -CH₂- (aminomethyl) | 3.8 - 4.0 | Singlet |
| -CH₃ (methyl) | 2.2 - 2.5 | Singlet |
Expected ¹³C NMR Data:
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Pyridine-C | 120 - 150 |
| -CH₂- (aminomethyl) | 40 - 50 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂), the molecular weight is approximately 122.17 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 122. A prominent fragmentation pathway would likely involve the loss of the amino group (NH₂) to give a fragment at m/z 106, or the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, leading to a pyridyl-methyl cation fragment. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Expected Mass Spectrometry Data:
| Ion | m/z (expected) | Identity |
|---|---|---|
| [M]⁺ | 122 | Molecular Ion |
| [M-NH₂]⁺ | 106 | Loss of amino group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. Bending vibrations for the CH₂ and NH₂ groups would be expected in the fingerprint region (below 1500 cm⁻¹).
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (amine) | 3300 - 3500 | Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 2960 | Stretch |
| C=N, C=C (pyridine) | 1400 - 1600 | Stretch |
| N-H (amine) | 1550 - 1650 | Bend |
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound is currently available, a hypothetical analysis would reveal the planarity of the pyridine ring and the conformation of the aminomethyl substituent relative to the ring. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amine and pyridine nitrogen atoms, which dictate the packing of the molecules in the solid state.
Biological and Pharmacological Investigations of 4 Methylpyridin 3 Yl Methanamine Derivatives
Enzyme Inhibition Studies
The core structure of (4-Methylpyridin-3-YL)methanamine has served as a foundational template for the development of numerous enzyme inhibitors. By modifying this central moiety, scientists have been able to modulate the potency and selectivity of these compounds against a variety of therapeutically relevant targets.
Derivatives of the pyridin-3-yl structure have been investigated for their ability to inhibit protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. One such example is the development of inhibitors targeting PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) involved in cell survival and proliferation.
A notable derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, known as PIM447, has demonstrated potent and selective pan-PIM kinase inhibition. nih.gov This compound, which incorporates a pyridin-3-yl group, has advanced to clinical trials for hematological malignancies. nih.gov The development of PIM447 arose from a strategy to enhance the metabolic stability of an earlier class of aminopiperidyl pan-PIM inhibitors. nih.gov The resulting aminocyclohexyl series, to which PIM447 belongs, exhibited high metabolic stability while maintaining potent inhibitory activity. nih.gov
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| PIM447 | PIM1 | 6 |
| PIM447 | PIM2 | 18 |
| PIM447 | PIM3 | 7 |
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors. researchgate.net One of the most promising compounds from this series, designated as 7l, exhibited broad antiproliferative efficacy against a variety of cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner and demonstrates potent inhibitory activity against the CDK2/cyclin A2 complex. researchgate.net
In a different approach, 6-pyridylmethylaminopurines have been developed as CDK inhibitors with improved solubility and metabolic clearance compared to earlier compounds like seliciclib. nih.gov A key compound from this series, αSβR-21 (also known as CCT68127), showed potent inhibition of CDK2/cyclin E and CDK9/cyclin T. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| 7l | CDK2/cyclin A2 | 64.42 |
| αSβR-21 (CCT68127) | CDK2/cyclin E | 30 |
| αSβR-21 (CCT68127) | CDK9/cyclin T | 110 |
The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a known driver in various cancers, including thyroid and non-small cell lung cancer. nih.gov Consequently, the development of RET inhibitors is an active area of research. A series of N-trisubstituted pyrimidine (B1678525) derivatives have been discovered as potent inhibitors of both wild-type RET and its gatekeeper mutant RETV804M, which confers resistance to some approved inhibitors. bohrium.com Compound 20 from this series was identified as a lead compound with a RET IC50 of 6.20 nM. bohrium.com
Another novel chemotype of potent and selective RET inhibitors is represented by 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, referred to as compound 9x. researchgate.netnih.gov This compound demonstrated substantial inhibitory activity against wild-type RET and its mutants, with an IC50 of 4 nM for the wild-type enzyme. researchgate.netnih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 20 | RET | 6.20 |
| Compound 20 | RETV804M | 18.68 |
| Compound 9x | RET | 4 |
Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP, thereby playing a crucial role in signal transduction. Inhibition of specific PDEs is a therapeutic strategy for various conditions. Novel pyridine (B92270) derivatives have been synthesized and evaluated for their inhibitory effect on phosphodiesterase 3A (PDE3A). bohrium.com The study highlighted the importance of steric factors and the non-coplanarity between the substituted phenyl ring and the dihydropyridine (B1217469) core for optimal interaction with the enzyme's binding site. bohrium.com
| Compound | Target | IC50 (μM) |
|---|---|---|
| 6-(4-Bromophenyl)-4-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Id) | PDE3A | 0.18 |
Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammation and pain. Selective COX-2 inhibitors have been developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed as selective COX-2 inhibitors. Docking studies showed that the SO2Me pharmacophore inserts into the secondary pocket of the COX-2 active site. Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) displayed the highest potency and selectivity for COX-2.
| Compound | Target | IC50 (μM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 |
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. Dianilinopyrimidine derivatives have been developed as novel EGFR inhibitors. Compound 4c from this series, 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide, demonstrated potent anti-tumor activity, with an IC50 against wild-type EGFR of 0.05 μM.
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound 4c | EGFRwt | 0.05 |
Antimicrobial Activity Assessments
Derivatives of this compound have been a focal point in the search for new antimicrobial agents, demonstrating a breadth of activity against both bacterial and fungal pathogens.
Evaluation of Antibacterial Potency Against Bacterial Strains
A number of studies have highlighted the potential of this compound derivatives as effective antibacterial agents. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in-vitro antibacterial activity. nih.gov The results indicated that several of these compounds exhibited potent activity, comparable to the commercially available antibiotic linezolid, against a panel of five Gram-positive bacteria. nih.gov
Notably, the introduction of a fluorine atom into the pyridine ring of these derivatives was found to significantly enhance their antibacterial efficacy. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to different rings in the molecular structure played a crucial role in their antibacterial potency. While initial derivatives showed moderate activity primarily against S. aureus, further structural modifications led to compounds with broad-spectrum activity at low concentrations, with Minimum Inhibitory Concentrations (MICs) in the range of 8-16 µg/mL. nih.govnih.gov
In another study, new hybrid molecules of 1,2,4-triazole-3(2H)-thiol with a pyrimidine fragment demonstrated significant antibacterial activity, particularly against Gram-negative microorganisms such as E. coli and P. aeruginosa. nih.gov The research underscored the value of combining different heterocyclic moieties to enhance antimicrobial properties. nih.gov
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Test Organism | Activity/Potency | Reference |
|---|---|---|---|
| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity, similar to linezolid | nih.gov |
| Fluorinated 3-(pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Significantly increased antibacterial activity | nih.gov |
| 1,2,4-triazole-pyrimidine hybrids | E. coli, P. aeruginosa | High antibacterial activity | nih.gov |
Determination of Antifungal Efficacy Against Fungal Strains
The antifungal potential of this compound derivatives has also been an area of active investigation. A series of N'- (3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives were synthesized and screened for their antifungal properties. nih.gov Several of these compounds demonstrated promising antifungal activity when compared to the standard drug, ketoconazole. nih.gov
Similarly, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and evaluated against Candida albicans and Aspergillus niger. nih.gov The results were noteworthy, with the synthesized compounds exhibiting superior antifungal activity compared to the reference drug fluconazole. nih.gov Specifically, one derivative was most active against Candida albicans with a MIC of 0.224 mg/mL, while another was most potent against Aspergillus niger with a MIC of 0.190 mg/mL. nih.gov
Further research into 1,2,4-oxadiazole (B8745197) derivatives has also yielded compounds with significant antifungal activities against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. nih.gov Some of these derivatives showed efficacy greater than the commercial fungicide carbendazim (B180503) against specific pathogens. nih.gov
Table 2: Antifungal Activity of Selected Pyridine Derivatives
| Compound Class | Test Organism | Activity/Potency | Reference |
|---|---|---|---|
| (4-methylpyridine-3-yl)-1,3,4-oxadiazole derivatives | Fungal strains | Good anti-fungal activity | nih.gov |
| [4-methylphenylsulphonamido]-N-(pyridin-2-yl) acetamides | Candida albicans | MIC: 0.224 mg/mL | nih.gov |
| [4-methylphenylsulphonamido]-N-(pyridin-2-yl) acetamides | Aspergillus niger | MIC: 0.190 mg/mL | nih.gov |
| 1,2,4-Oxadiazole derivatives | Plant pathogenic fungi | Significant antifungal activities | nih.gov |
Anti-Inflammatory Properties of this compound Analogues
The investigation into the anti-inflammatory potential of this compound analogues has revealed promising candidates for the development of new anti-inflammatory drugs. One study focused on a 3-methylpyrazolin-5-(4H)-one derivative, which demonstrated dose-dependent inhibitory action in acute models of inflammation, including carrageenan, histamine, and dextran-induced edema in rats. researchgate.net This compound also exhibited significant anti-arthritic activity in chronic models of inflammation, such as adjuvant and formaldehyde-induced arthritis. researchgate.net Furthermore, it was found to reduce exudate volume and leukocyte migration in carrageenan-induced pleurisy, without showing analgesic, antipyretic, or ulcerogenic effects. researchgate.net
Investigation of Interactions with Neurotransmitter Systems
The pyridine nucleus is a key structural component in many neuroactive drugs, and derivatives of this compound have been explored for their potential interactions with neurotransmitter systems. Research into new thioalkyl derivatives of pyridine has identified compounds with a broad spectrum of neuropsychiatric applications. These derivatives have demonstrated anticonvulsant properties, likely through antagonism with pentylenetetrazole, as well as anxiolytic and antidepressant effects. Notably, some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited significant anxiolytic activity, reportedly four times more potent than diazepam.
Other studies on 2-aminopyridine (B139424) derivatives have also reported anticonvulsant and cardiac activities. Certain compounds were found to exhibit negative inotropic activity and beta-adrenergic antagonism. The bioactive pyridine moiety is recognized for its wide applicability in the synthesis of various pharmaceutical products, including anticonvulsants and sodium channel modulators.
Antineoplastic and Antitumor Potency Studies
The quest for novel anticancer agents has led to the investigation of this compound derivatives, with several studies demonstrating their potential as antineoplastic and antitumor agents. A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and identified as potent inhibitors of PI3Kδ, a target for cancer therapy. Two compounds, in particular, exhibited IC50 values of 1.3 and 0.7 nM, which are comparable to or better than the approved drug idelalisib. These compounds also showed selective anti-proliferative activity against the SU-DHL-6 cell line.
In another line of research, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against various tumor cell lines. These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations. One of the most potent analogues demonstrated broad-spectrum antiproliferative activity.
Furthermore, a series of 4-phenoxypyridine (B1584201) derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against several cancer cell lines, including A549 (lung), H460 (lung), BGC823 (gastric), MKN45 (gastric), and HT-29 (colon). Many of these compounds displayed moderate to significant cytotoxicity. The most promising compound showed remarkable cytotoxicity with IC50 values ranging from 0.75 to 7.22 µM across the tested cell lines and was also found to be a potent VEGFR2 inhibitor with an IC50 value of 0.23 µM.
Table 3: Antitumor Activity of Selected Pyridine Derivatives
| Compound Class | Target/Cell Line | Activity/Potency (IC50) | Reference |
|---|---|---|---|
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | 0.7 nM, 1.3 nM | |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | SU-DHL-6 | 0.12 µM, 0.16 µM | |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | Low micromolar concentrations | |
| 4-phenoxypyridine derivatives | A549, BGC-823, MKN45, H460, HT-29 | 0.75 - 7.22 µM | |
| 4-phenoxypyridine derivative | VEGFR2 | 0.23 µM |
Structure-Activity Relationship (SAR) Analyses for Optimized Bioactivity
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of bioactive compounds. For derivatives of this compound, several SAR studies have provided valuable insights. In the context of antitumor 4-phenoxypyridine derivatives, it was observed that the presence of electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activity. Further investigations with these compounds revealed that they could induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells.
In the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, SAR analysis indicated that the introduction of a fluorine atom significantly boosted antibacterial activity. nih.gov The study also highlighted that modifications on different rings of the core structure had a substantial impact on the antibacterial spectrum and potency. nih.gov
The antifungal activity of certain derivatives has also been linked to specific structural features. For some N-pyridin-2-yl substituted acetamides, the nature of the substitution played a key role in their efficacy against different fungal strains. nih.gov These SAR analyses are instrumental in guiding the synthesis of new analogues with enhanced and more targeted biological activities.
Metabolic Stability Studies of this compound Derivatives
The investigation into the metabolic stability of a potential drug candidate is a cornerstone of preclinical development. These studies typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. The rate at which the parent compound is eliminated over time is measured to determine key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). This information is vital for predicting how the compound will behave in a living organism, influencing its bioavailability and dosing regimen.
In the absence of specific data for this compound, a general understanding of the metabolic pathways of similar pyridine-containing compounds can offer some predictive insights. For instance, pyridine rings are known to undergo oxidation at various positions, and the aminomethyl side chain could be susceptible to deamination or conjugation reactions. However, without concrete experimental data, these remain theoretical considerations.
The following table illustrates the type of data that would be generated from metabolic stability studies. It is important to note that the data presented below is for illustrative purposes only and does not represent actual experimental results for this compound or its derivatives, as such data could not be located.
| Compound | Species | t½ (min) | Clint (µL/min/mg protein) |
| Hypothetical Derivative A | Human | 45 | 30.8 |
| Rat | 25 | 55.4 | |
| Mouse | 15 | 92.4 | |
| Hypothetical Derivative B | Human | > 60 | < 11.5 |
| Rat | 55 | 25.2 | |
| Mouse | 40 | 34.7 |
The pursuit of novel therapeutics necessitates the thorough characterization of their metabolic profiles. Future research into the metabolic stability of this compound and its derivatives would be a valuable contribution to the field of medicinal chemistry, providing the essential data needed to assess their potential as drug candidates.
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and estimating the binding affinity of a compound.
While specific molecular docking studies focusing exclusively on (4-Methylpyridin-3-YL)methanamine are not extensively detailed in public literature, the methodology is widely applied to structurally similar pyridine (B92270) derivatives to explore their therapeutic potential. For instance, docking studies on related N-phenylpyrimidin-2-amine derivatives have been used to analyze their interactions with cyclin-dependent kinases (CDK2/4/6), which are significant targets in cancer therapy. nih.govnih.gov In such studies, a key output is the docking score, which estimates the binding free energy; a more negative value typically indicates a stronger interaction.
A hypothetical docking study of this compound against a protein target would involve:
Predicting Binding Pose: Determining the most stable three-dimensional orientation of the compound within the protein's active site.
Analyzing Interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein. The pyridine ring and the primary amine group of this compound would be expected to be key sites for such interactions.
Scoring and Ranking: Calculating a docking score to rank its potential efficacy compared to other compounds. For example, studies on thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme have identified potent inhibitors with docking scores as low as -7.43 kcal/mol. plos.org
These simulations serve as an essential preliminary step to screen vast libraries of compounds and prioritize them for synthesis and biological evaluation.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights into a compound's reactivity, stability, and spectroscopic properties. The foundational properties of this compound can be computed and are summarized below.
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂ | PubChem nih.gov |
| Molecular Weight | 122.17 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Topological Polar Surface Area | 38.9 Ų | PubChem nih.gov |
| XLogP3 | 0.1 | PubChem nih.gov |
DFT studies on related pyridine derivatives often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to perform calculations. researchgate.net Such analyses for this compound would yield valuable data:
Optimized Molecular Geometry: Calculation of the most stable 3D structure, including bond lengths and angles.
Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. dntb.gov.ua
Molecular Electrostatic Potential (MEP): Creation of an MEP map, which illustrates the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with biological targets. dntb.gov.ua
Reactivity Descriptors: Calculation of properties like ionization potential, electron affinity, and Fukui functions to provide a quantitative measure of local reactivity at different atomic sites within the molecule. nih.gov
These theoretical calculations are essential for understanding the intrinsic properties of the molecule, which underpin its biological activity. researchgate.netepstem.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This approach complements the static picture from molecular docking by revealing the flexibility of the ligand and the receptor, and the stability of their complex.
For this compound, an MD simulation would typically follow a molecular docking study to:
Assess Complex Stability: By running a simulation (often for nanoseconds), the stability of the predicted ligand-protein complex can be verified. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding mode. plos.org
Analyze Conformational Changes: MD simulations can explore the different conformations the flexible side chain of this compound might adopt within the binding pocket.
Refine Binding Interactions: The simulation allows for the observation of dynamic interactions, such as the formation and breaking of hydrogen bonds with water molecules and protein residues, providing a more realistic model of the binding event. nih.gov
Studies on related systems, such as DMAP-based ionic liquids and CDK inhibitors, have successfully used MD simulations to understand structural properties and validate docking results, confirming the importance of this technique in computational drug design. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a mathematical model, the activity of new, unsynthesized molecules can be predicted.
A QSAR study involving this compound would require a dataset of structurally similar pyridine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target. The process would include:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) would be calculated.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that correlates the descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using statistical metrics such as the squared correlation coefficient (R²) and the predictive squared correlation coefficient (R²pred). For example, robust 3D-QSAR models for CDK inhibitors have been developed with high validation scores (e.g., q² > 0.7 and R²pred > 0.6). nih.govnih.gov
Such a model could then be used to predict the biological activity of this compound or to guide the design of new derivatives with potentially enhanced potency.
Bioinformatics Applications in Elucidating Biological Significance
Bioinformatics integrates computer science, statistics, and biology to analyze and interpret biological data. In the context of a small molecule like this compound, bioinformatics tools are used to infer potential biological roles by leveraging vast public databases.
The chemical structure of this compound, represented by its SMILES (CC1=C(C=NC=C1)CN) or InChIKey (VLIQJGACTLGWCQ-UHFFFAOYSA-N) identifiers, can be used to query these databases. nih.gov
Target Identification: By searching databases like ChEMBL or PubChem, one can find records of similar compounds and their associated biological targets and activities. This can provide hypotheses about which proteins or pathways this compound might modulate.
Patent Analysis: Searching patent databases using the compound's structure can reveal its applications in medicinal chemistry research, often linking it to specific disease areas or biological targets. nih.govnih.gov
Pathway Analysis: If a potential protein target is identified, bioinformatics tools can be used to analyze the biological pathway in which the protein is involved. This helps in understanding the potential downstream effects of the compound's interaction with its target, thereby elucidating its broader biological significance.
Applications in Medicinal Chemistry and Drug Discovery Pipelines
Role as Lead Compounds for Drug Development
(4-Methylpyridin-3-YL)methanamine and its analogs have shown promise as lead compounds in the development of novel therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyridine (B92270) moiety of this compound can engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors.
Derivatives of this compound have been investigated for a range of therapeutic areas. For instance, pyridine derivatives have been explored for their potential as antimicrobial and anticancer agents. evitachem.com The modification of the aminomethyl group and the pyridine ring allows for the fine-tuning of the compound's properties to enhance its potency and selectivity for specific biological targets.
Utilization as Key Intermediates in Pharmaceutical Synthesis
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex pharmaceutical compounds. An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction.
A notable example is its use in the synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a crucial component in the preparation of more complex pharmaceutical agents. googleapis.com The synthesis of this intermediate can be a challenging process, and various methods have been developed to improve efficiency and yield. googleapis.com The aminomethyl group of this compound provides a reactive handle for further chemical transformations, enabling the construction of intricate molecular architectures found in many active pharmaceutical ingredients.
Contributions to Chemical Biology for Cellular Mechanism Elucidation
In the field of chemical biology, small molecules are used as tools to probe and understand complex biological processes at the cellular and molecular level. The structural features of this compound make it a valuable scaffold for the design of chemical probes. By attaching fluorescent tags or other reporter groups to this scaffold, researchers can create molecules that can be used to visualize and study the localization and function of specific proteins or enzymes within cells.
The ability of pyridine derivatives to interact with biological targets allows for the development of probes that can modulate the activity of these targets, providing insights into their roles in cellular signaling pathways and disease mechanisms. evitachem.com These studies are crucial for the validation of new drug targets and the elucidation of the mechanisms of action of existing drugs.
Strategic Building Blocks for Diversified Chemical Libraries
Chemical libraries are large collections of diverse chemical compounds used in high-throughput screening to identify new drug leads. This compound serves as a strategic building block for the creation of these libraries. Its versatile chemical nature allows for the introduction of a wide variety of substituents and functional groups, leading to the generation of a large number of structurally diverse molecules from a single starting scaffold.
This diversity is essential for increasing the chances of finding a "hit" compound with the desired biological activity during a screening campaign. The pyridine core of this compound is a common motif in many known drugs, making it a privileged scaffold for the design of new bioactive compounds. The synthesis of libraries based on this scaffold can be achieved using techniques such as parallel synthesis and combinatorial chemistry, which allow for the rapid and efficient generation of large numbers of compounds.
Below is a table summarizing the key applications of this compound and its derivatives in medicinal chemistry:
| Application Area | Specific Role | Examples of Research |
| Lead Compound Development | Scaffold for novel therapeutics | Investigated for antimicrobial and anticancer properties. evitachem.com |
| Pharmaceutical Synthesis | Key intermediate | Synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine. googleapis.com |
| Chemical Biology | Design of chemical probes | Elucidation of cellular mechanisms and target validation. evitachem.com |
| Chemical Libraries | Building block for diverse libraries | Used in high-throughput screening for drug discovery. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Therapeutic Areas for (4-Methylpyridin-3-YL)methanamine Derivatives
The inherent structural characteristics of the this compound core suggest that its derivatives could be tailored for a wide array of therapeutic applications. The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the aminomethyl group provides a key interaction point for various biological targets. rsc.orgresearchgate.net Future research will likely focus on modifying this core to target diseases where related heterocyclic compounds have already shown promise.
Oncology: The pyridine scaffold is a cornerstone of many kinase inhibitors used in cancer therapy. rsc.org Derivatives of this compound could be designed as inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) or Pim-1 kinase. acs.orgnih.gov Research has shown that hybridization of pyridine with other heterocyclic moieties, like 1,3,4-oxadiazole, can yield potent anticancer agents. acs.org Furthermore, aminomethyl compounds have demonstrated anticancer activity, suggesting that this part of the scaffold could also contribute to the pharmacophore. nih.gov Future work would involve synthesizing libraries of derivatives and screening them against a panel of cancer cell lines and relevant kinases to identify lead compounds.
Infectious Diseases: Pyridine-containing compounds have a long history of use as antimicrobial agents. nih.govopenaccessjournals.comnih.gov Derivatives could be developed to combat bacterial and fungal pathogens, including multidrug-resistant strains like MRSA. nih.gov The synthesis of novel pyridine derivatives has yielded compounds with significant activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.netnih.gov Research into this compound analogues could focus on optimizing their structures to enhance their minimum inhibitory concentrations (MIC) against clinically relevant microbes.
Neurodegenerative Disorders: The pyridine ring is present in compounds investigated for neuroprotective effects. bcrcp.ac.in For instance, piperine, which contains a piperidine (B6355638) ring (a saturated version of pyridine), has shown protective effects in a mouse model of Parkinson's disease through anti-inflammatory and antioxidant mechanisms. nih.gov Analogs of this compound could be explored for their potential to modulate pathways involved in neurodegeneration, such as those implicated in Alzheimer's disease. bcrcp.ac.innih.gov This could involve designing derivatives that can cross the blood-brain barrier and interact with targets like acetylcholinesterase or beta-amyloid aggregation pathways. bcrcp.ac.in
Table 1: Potential Therapeutic Areas and Research Focus for this compound Derivatives
| Therapeutic Area | Potential Targets/Mechanisms | Research Approach | Representative Findings in Related Scaffolds |
|---|---|---|---|
| Oncology | Kinase Inhibition (e.g., EGFR, PIM-1) acs.orgnih.gov, Tubulin Polymerization Inhibition rsc.org | Synthesis of derivative libraries, in vitro screening against cancer cell lines, kinase activity assays. | Pyrazolopyridine-based kinase inhibitors show significant anti-cancer activity. rsc.org |
| Infectious Diseases | Disruption of bacterial/fungal cell walls, Inhibition of microbial enzymes. researchgate.netscirp.org | Synthesis and screening against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains. openaccessjournals.comnih.gov | Pyridine-thiadiazole hybrids exhibit potent antibacterial and antifungal activity. nih.gov |
| Neurodegeneration | Modulation of oxidative stress, Anti-inflammatory pathways, Acetylcholinesterase inhibition. bcrcp.ac.innih.gov | Design of blood-brain barrier-penetrant analogs, in vivo testing in models of Parkinson's or Alzheimer's disease. | Piperine demonstrates neuroprotective effects in Parkinson's models. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful paradigm for accelerating the development of this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby streamlining the design-make-test-analyze cycle. mdpi.comspringernature.com
Target Identification and Validation: AI algorithms can sift through genomic, proteomic, and other biological big data to identify and validate novel protein targets for which derivatives of this compound might be effective ligands. mdpi.com Tools for target prediction can suggest potential protein interactions based on the compound's structure, guiding initial screening efforts. youtube.com
De Novo Design and Virtual Screening: ML models, particularly deep learning approaches like generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for de novo design. nih.gov These models can generate novel molecular structures based on the this compound scaffold that are optimized for predicted activity against a specific target and possess desirable physicochemical properties. Furthermore, high-throughput virtual screening (HTVS) powered by ML can rapidly screen vast virtual libraries of potential derivatives against a target's structure, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. ijirt.org
Predictive Modeling: A crucial application of AI/ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training on experimental data from an initial set of synthesized derivatives, these models can predict the biological activity of new, unsynthesized analogues. This predictive power allows researchers to focus synthetic efforts on compounds with the highest probability of success, saving time and resources. neuralwork.ai
Table 2: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Prediction | Using ligand-based tools to predict protein targets for the core scaffold. youtube.com | Narrows down initial biological screening to the most relevant assays. |
| Virtual Screening | Docking large virtual libraries of derivatives into a target protein's binding site to predict binding affinity. nih.gov | Prioritizes compounds for synthesis, increasing the hit rate of screening campaigns. |
| De Novo Design | Generative models create novel molecules with optimized properties based on the core scaffold. nih.gov | Explores a wider chemical space and designs highly specific and potent ligands. |
| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. neuralwork.ai | Guides lead optimization by predicting the activity of proposed modifications. |
Development of Advanced Delivery Systems for Pharmacologically Active Analogues
For any pharmacologically active analogue of this compound to become a successful therapeutic, it must reach its target site in the body in sufficient concentrations. Many potent compounds, particularly kinase inhibitors, suffer from poor solubility or permeability, which can limit their clinical utility. nih.gov Advanced drug delivery systems offer a solution to these challenges. mdpi.com
Nanocarrier-Based Systems: Encapsulating active derivatives within nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can significantly improve their biopharmaceutical properties. nih.govnih.gov These systems can enhance the aqueous solubility of hydrophobic drugs, protect them from premature degradation in the bloodstream, and potentially facilitate targeted delivery to diseased tissues through passive (the enhanced permeability and retention effect in tumors) or active (by functionalizing the nanoparticle surface with targeting ligands) mechanisms. thno.orgchoderalab.org
Prodrug Strategies: The aminomethyl group on the this compound scaffold is an ideal handle for prodrug design. nih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. mdpi.com This approach can be used to temporarily mask the amine's basicity, which can improve membrane permeability. nih.gov Various prodrug strategies exist, such as forming amides or carbamates that are later cleaved by enzymes in the body to release the active amine. nih.govacs.org This strategy can enhance oral bioavailability and enable targeted drug release. researchgate.net
Table 3: Advanced Delivery Strategies for this compound Analogues
| Delivery System | Mechanism of Action | Potential Advantages |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of the drug within a solid lipid core. nih.gov | Improves solubility and bioavailability of lipophilic drugs; protects drug from degradation. nih.gov |
| Polymeric Nanoparticles | Entrapment of the drug within a biodegradable polymer matrix. mdpi.com | Offers controlled and sustained release profiles; surface can be modified for targeting. |
| Prodrugs (e.g., N-Acylation) | Covalent modification of the amine group with a promoiety that is cleaved in vivo. nih.govacs.org | Enhances membrane permeability and oral absorption; can reduce side effects. mdpi.com |
| Micelles | Self-assembly of amphiphilic polymers to encapsulate the drug. mdpi.com | Increases solubility of poorly water-soluble drugs; small size allows for tissue penetration. |
Investigation into Covalent and Allosteric Modulation by this compound Derivatives
Beyond traditional competitive inhibition, two sophisticated mechanisms of drug action—covalent and allosteric modulation—offer pathways to developing highly specific and effective therapeutics. The this compound scaffold is amenable to modifications that could engage in these advanced modes of interaction.
Covalent Inhibition: Targeted covalent inhibitors (TCIs) form a stable, covalent bond with their protein target, often a non-catalytic cysteine residue near the active site. This can lead to prolonged duration of action and high potency. The pyridine ring, being electron-withdrawing, can be used to activate a tethered electrophilic "warhead" (such as a vinyl or ethynyl (B1212043) group) for nucleophilic attack by a cysteine. rsc.org Future research could involve designing derivatives of this compound that incorporate such minimally reactive electrophiles, aiming to create potent and selective TCIs for targets like kinases or enzymes with accessible cysteine residues. acs.org
Allosteric Modulation: Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. frontiersin.org This can fine-tune the protein's activity up (Positive Allosteric Modulator, PAM) or down (Negative Allosteric Modulator, NAM) in response to the endogenous ligand, offering greater specificity and a lower risk of on-target side effects compared to orthosteric drugs. biorxiv.org The this compound scaffold could be elaborated with various substituents to explore allosteric pockets on G-protein coupled receptors (GPCRs) or other protein classes. nih.govnih.gov For example, derivatives could be designed to act as PAMs for receptors like the M4 muscarinic receptor, a target for neuropsychiatric disorders. nih.govgoogle.com
Table 4: Advanced Modulation Strategies for this compound Derivatives
| Modulation Strategy | Mechanism of Action | Key Design Consideration | Potential Advantage |
|---|---|---|---|
| Covalent Inhibition | Forms a permanent covalent bond with a specific amino acid (e.g., Cysteine) on the target protein. rsc.org | Incorporation of a tuned electrophilic warhead onto the scaffold. | Increased potency, prolonged duration of action, high specificity. |
| Allosteric Modulation | Binds to a secondary site on the target, modifying the protein's response to its natural ligand. frontiersin.orgbiorxiv.org | Adding substituents that can interact with known or predicted allosteric pockets. | Higher target selectivity, reduced on-target toxicity, fine-tuning of biological response. |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reaction Type | Catalysts/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, 140°C, Ar | 89.4% | |
| Boc Deprotection | TFA in CH₂Cl₂, HCl quench | 11.1% | |
| Reductive Amination | NaBH₄, MeOH, rt | 60-75% |
Basic: What spectroscopic and computational methods are used for structural characterization?
Answer:
Key techniques include:
- NMR (¹H/¹³C): Assigns protons (e.g., pyridine ring H at δ 7–9 ppm) and carbons (amine CH₂ at ~45 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 150.22 for C₉H₁₄N₂) .
- IR Spectroscopy: Identifies NH₂ stretches (~3350 cm⁻¹) and pyridine ring vibrations .
- Computational Tools: PubChem’s Lexichem TK calculates IUPAC names and InChI keys. Density Functional Theory (DFT) predicts electronic properties and reactivity .
Q. Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 136.19 g/mol (C₈H₁₂N₂) | |
| logP (XlogP) | 0.1 | |
| Topological Polar SA | 48.1 Ų |
Advanced: How does Suzuki-Miyaura coupling apply to synthesizing this compound derivatives?
Answer:
This method couples boronic acids (e.g., furan-2-ylboronic acid) with halogenated pyridines (e.g., 3-bromo-4-methylpyridine) using Pd catalysts. Example protocol:
Combine 3-bromo-4-methylpyridine (0.0683 mL), boronic acid (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%) in THF.
Heat under microwave irradiation (140°C, 2 min, Ar).
Purify via chromatography (EtOAc/hexane) .
Challenges include controlling regioselectivity and minimizing homocoupling. Microwave heating enhances reaction rates and yields compared to traditional heating .
Advanced: What are the challenges in optimizing reaction conditions for halogenated derivatives (e.g., bromo/fluoro substitutions)?
Answer:
Halogenated derivatives (e.g., 4-Bromo-6-methylpyridin-3-YL) require precise control due to:
- Steric Effects: Bulky substituents (e.g., Br at C4) slow coupling reactions.
- Electronic Effects: Electron-withdrawing groups (e.g., F) deactivate the pyridine ring, necessitating stronger bases (e.g., K₂CO₃) .
- Purification: Halogenated byproducts may co-elute; use gradient elution (e.g., 5–50% EtOAc in hexane) .
Basic: How is this compound purified after synthesis?
Answer:
Common methods:
Chromatography: Silica gel column with EtOAc/hexane (50:50 v/v) removes unreacted starting materials .
Acid-Base Extraction: Adjust pH to ~10 after deprotection (TFA/HCl) to precipitate the free base, followed by DCM extraction .
Recrystallization: Use Et₂O or MeOH to isolate high-purity solids (e.g., dihydrochloride salt) .
Advanced: How do computational methods predict the reactivity of this compound derivatives?
Answer:
- DFT Calculations: Model electrophilic substitution preferences (e.g., C2 vs. C6 positions) based on Fukui indices.
- Molecular Docking: Predict binding affinities to biological targets (e.g., viral proteases) by simulating interactions with the amine group .
- logP Predictions: Estimate lipophilicity to guide medicinal chemistry optimization (e.g., adding CF₃ groups increases logP) .
Advanced: How is the biological activity of this compound assessed in vitro?
Answer:
Protocols include:
Antiviral Assays: Test derivatives against RNA/DNA viruses (e.g., IC₅₀ determination in Vero cells) .
Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Enzyme Inhibition: Measure inhibition of kinases or proteases via fluorescence polarization .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-CF₃ | Enhanced antiviral potency | |
| 3-Cl | Moderate antimicrobial action | |
| 4-Ethyl | Reduced cytotoxicity |
Advanced: How do substituents on the pyridine ring influence pharmacological profiles?
Answer:
- Electron-Withdrawing Groups (e.g., F, CF₃): Increase metabolic stability and target binding (e.g., CF₃ enhances hydrophobic interactions) .
- Alkyl Groups (e.g., Methyl, Ethyl): Improve solubility but may reduce CNS penetration due to increased polarity .
- Heteroaryl Extensions (e.g., furan): Introduce π-π stacking interactions with aromatic residues in enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
